2-((2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of bromophenyl, fluorophenyl, imidazolyl, thio, and thiazolyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the bromophenyl and fluorophenyl groups. The thio linkage is then formed, and finally, the thiazolylacetamide moiety is attached.
Imidazole Core Formation: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of Bromophenyl and Fluorophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate brominated and fluorinated precursors.
Formation of Thio Linkage: The thio linkage is typically formed via a nucleophilic substitution reaction where a thiol group reacts with an appropriate electrophile.
Attachment of Thiazolylacetamide Moiety: This step involves the reaction of the thio-substituted imidazole with a thiazolylacetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thio and imidazole moieties, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl and fluorophenyl groups, potentially leading to debromination or defluorination.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings or the thiazole moiety.
Scientific Research Applications
2-((2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features, which may confer biological activity against various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole and thiazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl and fluorophenyl groups may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(4-chlorophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
- 2-((2-(4-bromophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
- 2-((2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(pyridin-2-yl)acetamide
Uniqueness
The uniqueness of 2-((2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and fluorophenyl groups, along with the imidazole and thiazole rings, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrFN4OS2/c21-14-5-1-13(2-6-14)18-25-17(12-3-7-15(22)8-4-12)19(26-18)29-11-16(27)24-20-23-9-10-28-20/h1-10H,11H2,(H,25,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZRNVVPQPPZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrFN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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